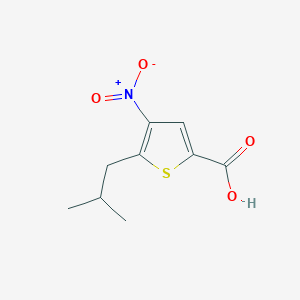

N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives often involves multi-component reactions, including the condensation of acetoacetanilides, thiourea, and different aromatic aldehydes or the reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea in the presence of catalysts like sodium hydrogen sulfate (Akbari et al., 2008); (Gein et al., 2018).

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as IR, 1H-NMR, Mass spectral studies, and X-ray diffraction, which help in determining the exact arrangement of atoms and the presence of functional groups in the molecule (Gein et al., 2017).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of thioxo groups or carboxamides can influence their reactivity towards other chemicals, making them suitable for further functionalization or leading to the formation of more complex heterocyclic structures (Gein et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be characterized using various analytical techniques. Such properties are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including the stability, reactivity, and interactions with biological targets, are determined by the compound's structure. Tetrahydropyrimidines exhibit a range of biological activities, which can be attributed to their interaction with enzymes or receptors in biological systems. Studies have shown that some tetrahydropyrimidine derivatives exhibit significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).

Wissenschaftliche Forschungsanwendungen

1. HIV-1 Reverse Transcriptase Inhibitors

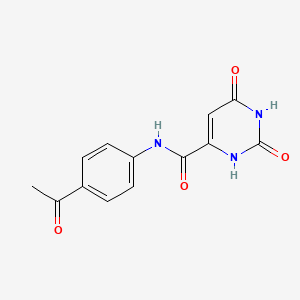

N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide derivatives have been investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. A study highlighted the synthesis and evaluation of a novel series of these compounds, revealing two hybrids with higher RT inhibitory activity compared to the standard rilpivirine (Devale et al., 2017).

2. Antimicrobial Agents

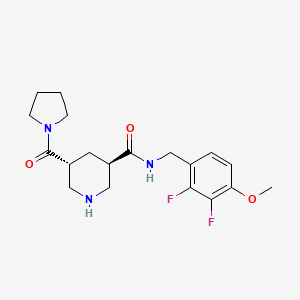

Compounds related to N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of some N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides demonstrated significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

3. Electrochromic Aromatic Polyamides

Studies have explored the development of electrochromic aromatic polyamides with derivatives of N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide. These polymers show strong UV-vis absorption bands and potential for electrochromic applications (Chang & Liou, 2008).

4. Peptide Synthesis

Carboxamide functions, such as those found in N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, can be protected by trityl residue, which is significant in peptide synthesis. This protection is stable to various conditions, enhancing peptide synthesis efficiency (Sieber & Riniker, 1991).

5. Synthesis of Novel Heterocyclic Compounds

The derivative has been used in synthesizing novel heterocyclic compounds with potential biological activity. This includes the synthesis of 5,7-diarylpyridopyrimidines and related compounds with potential medicinal properties (Vijayakumar et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-7(17)8-2-4-9(5-3-8)14-12(19)10-6-11(18)16-13(20)15-10/h2-6H,1H3,(H,14,19)(H2,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAKWXKOJXUODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)